molecular formula C11H14 B12792522 1H-Indene, 5-ethyl-2,3-dihydro- CAS No. 52689-24-4

1H-Indene, 5-ethyl-2,3-dihydro-

Cat. No.: B12792522
CAS No.: 52689-24-4
M. Wt: 146.23 g/mol
InChI Key: IFKCGHPIWWIUOG-UHFFFAOYSA-N
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Description

1H-Indene, 5-ethyl-2,3-dihydro- is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This specific compound features an ethyl group attached to the fifth carbon of the indene structure, making it a derivative of indene with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene, 5-ethyl-2,3-dihydro- can be synthesized through various methods, including:

    Hydrogenation of Indene Derivatives: One common method involves the hydrogenation of 5-ethylindene under high pressure and in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs in a solvent like ethanol or acetic acid at elevated temperatures.

    Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of indene with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method introduces the ethyl group at the desired position on the indene ring.

Industrial Production Methods: Industrial production of 1H-Indene, 5-ethyl-2,3-dihydro- often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 5-ethyl-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert it to fully saturated hydrocarbons using hydrogen gas (H₂) and a metal catalyst such as platinum (Pt) or nickel (Ni).

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring. For example, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

    Reduction: Hydrogen gas (H₂) with platinum (Pt) or nickel (Ni) catalysts.

    Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Nitro derivatives or other substituted indenes.

Scientific Research Applications

1H-Indene, 5-ethyl-2,3-dihydro- has several applications in scientific research, including:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Researchers use it to investigate the biological activity of indene derivatives, including potential pharmaceutical applications.

    Medicine: Some derivatives of indene compounds exhibit anti-inflammatory, anticancer, and antimicrobial properties, making them candidates for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Indene, 5-ethyl-2,3-dihydro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

  • 1H-Indene, 2,3-dihydro-5-methyl-
  • 1H-Indene, 1-ethyl-2,3-dihydro-
  • 1H-Indene, 1-ethyl-2,3-dihydro-1-methyl-

Comparison: 1H-Indene, 5-ethyl-2,3-dihydro- is unique due to the position of the ethyl group on the indene ring. This structural difference can significantly impact its chemical reactivity and physical properties compared to other indene derivatives. For instance, the presence of the ethyl group at the fifth position may influence the compound’s steric and electronic environment, affecting its behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

5-ethyl-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-2-9-6-7-10-4-3-5-11(10)8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKCGHPIWWIUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291583
Record name 1H-Indene, 5-ethyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52689-24-4
Record name 5-Ethylindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052689244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene,3-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indene, 5-ethyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ETHYLINDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W31YC665T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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